N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a pyridazine ring substituted with a methoxy group and a phenyl ring, which is further connected to a dimethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 3-amino-6-methoxypyridazine with a suitable phenyl derivative under controlled conditions. The final step involves the sulfonation of the phenyl ring to introduce the dimethylbenzenesulfonamide group. The reaction conditions often include the use of solvents like methanol and catalysts such as acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridazine ring can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives, while reduction of nitro groups can produce corresponding anilines.
Scientific Research Applications
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxypyridazine: A sulfonamide antibiotic with a similar pyridazine structure.
Relugolix: A gonadotropin-releasing hormone antagonist with a pyridazine core.
Pyridazinone Derivatives: Compounds with a pyridazine ring and various substituents, known for their diverse biological activities.
Uniqueness
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and sulfonamide groups provide unique sites for chemical modification and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-13-7-8-17(11-14(13)2)26(23,24)22-16-6-4-5-15(12-16)18-9-10-19(25-3)21-20-18/h4-12,22H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMGXCOHYMMBBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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